5-(3-(Trifluoromethyl)phenyl)-2-furaldehyde N-phenylthiosemicarbazone
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Overview
Description
5-(3-(Trifluoromethyl)phenyl)-2-furaldehyde N-phenylthiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Trifluoromethyl)phenyl)-2-furaldehyde N-phenylthiosemicarbazone typically involves the reaction of 5-(3-(Trifluoromethyl)phenyl)-2-furaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-(Trifluoromethyl)phenyl)-2-furaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and appropriate solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution reactions can result in a variety of substituted thiosemicarbazones.
Scientific Research Applications
5-(3-(Trifluoromethyl)phenyl)-2-furaldehyde N-phenylthiosemicarbazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3-(Trifluoromethyl)phenyl)-2-furaldehyde N-phenylthiosemicarbazone involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. It may also interact with cellular enzymes and proteins, disrupting their normal function and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone
- 3,4,5-Trimethoxybenzaldehyde N-(4-fluorophenyl)thiosemicarbazone
Uniqueness
5-(3-(Trifluoromethyl)phenyl)-2-furaldehyde N-phenylthiosemicarbazone is unique due to the presence of both the trifluoromethyl and furaldehyde groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its ability to form stable coordination complexes and increase its biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H14F3N3OS |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-phenyl-3-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C19H14F3N3OS/c20-19(21,22)14-6-4-5-13(11-14)17-10-9-16(26-17)12-23-25-18(27)24-15-7-2-1-3-8-15/h1-12H,(H2,24,25,27)/b23-12+ |
InChI Key |
YJCATOUWQQIPEF-FSJBWODESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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